molecular formula C9H6ClFO B13589609 3-(2-Chloro-6-fluorophenyl)prop-2-enal

3-(2-Chloro-6-fluorophenyl)prop-2-enal

Cat. No.: B13589609
M. Wt: 184.59 g/mol
InChI Key: CULZNIOWOCPUHH-NSCUHMNNSA-N
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Description

3-(2-Chloro-6-fluorophenyl)prop-2-enal is an α,β-unsaturated aldehyde featuring a chloro-fluorinated aromatic ring at the ortho positions. This compound belongs to the cinnamaldehyde derivative family, characterized by a propenal (CH₂=CH–CHO) backbone substituted with halogenated aryl groups. The presence of electron-withdrawing substituents (Cl and F) on the aromatic ring is expected to influence its electronic properties, solubility, and biological activity compared to non-halogenated analogs .

Properties

Molecular Formula

C9H6ClFO

Molecular Weight

184.59 g/mol

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)prop-2-enal

InChI

InChI=1S/C9H6ClFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-6H/b3-2+

InChI Key

CULZNIOWOCPUHH-NSCUHMNNSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C=O)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)prop-2-enal can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-fluorobenzaldehyde with an appropriate reagent to introduce the prop-2-enal group. This can be done using a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product. The reaction typically requires a base such as potassium tert-butoxide and is carried out under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)prop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)prop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)prop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Position) Functional Group Molecular Weight (g/mol) Key Properties/Activities References
3-(2-Chloro-6-fluorophenyl)prop-2-enal C₉H₆ClF₀O Cl (2), F (6) Aldehyde 184.6 (calc.) Not directly reported; inferred reactivity similar to cinnamaldehydes
(E)-3-(2-Methoxyphenyl)prop-2-enal C₁₀H₁₀O₂ OCH₃ (2) Aldehyde 162.19 Antimicrobial, isolated from Cinnamomum cassia
(E)-3-(2-Hydroxyphenyl)prop-2-enal C₉H₈O₂ OH (2) Aldehyde 148.16 Antioxidant, anti-inflammatory
3-(4-Methoxyphenyl)prop-2-enal (Compound 9) C₁₀H₁₀O₂ OCH₃ (4) Aldehyde 162.19 Anticancer, anti-inflammatory
(E)-3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol C₉H₈ClFO Cl (2), F (6) Alcohol 186.61 Intermediate in organic synthesis
3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one C₁₃H₈ClFOS Cl (2), F (6) Ketone 278.71 Nonlinear optical properties

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Cl, F): The chloro and fluoro groups in the target compound likely enhance electrophilicity at the α,β-unsaturated carbonyl system, increasing reactivity toward nucleophilic additions (e.g., Michael acceptors) compared to methoxy- or hydroxy-substituted analogs . Ortho vs. Para Substitution: Para-substituted analogs (e.g., 3-(4-methoxyphenyl)prop-2-enal) exhibit notable anticancer activity, whereas ortho-substituted derivatives (e.g., 2-methoxy or 2-hydroxy) are associated with antimicrobial and antioxidant effects .

Functional Group Influence: Aldehyde vs. Ketone: The chalcone derivative (prop-2-en-1-one) in demonstrates nonlinear optical properties, suggesting that ketone-based derivatives may have specialized applications in materials science, whereas aldehydes are more reactive intermediates in synthesis. Aldehyde vs.

Insights:

  • The absence of direct biological data for this compound necessitates extrapolation from structurally similar compounds.
  • Compared to the chalcone derivative (prop-2-en-1-one), the aldehyde group may confer greater reactivity in forming Schiff bases or thiazolidinones, useful in drug design .

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